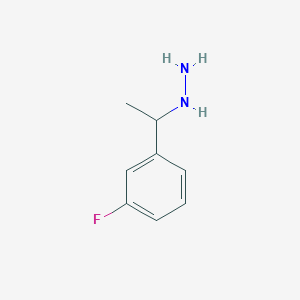

(1-(3-Fluorophenyl)ethyl)hydrazine

Description

Overview of Hydrazine (B178648) and Derivatives in Organic Synthesis and Chemical Biology

Hydrazine (N₂H₄) is a foundational inorganic compound that serves as a versatile building block in organic synthesis. ijcrt.orgresearchgate.net Its derivatives, characterized by the replacement of one or more hydrogen atoms with other functional groups, are integral to the creation of a wide array of organic molecules. iscientific.orgd-nb.info These derivatives are particularly important in the synthesis of heterocyclic compounds like pyrazoles and pyridazines, which are core structures in many biologically active molecules. ijcrt.org The nucleophilic nature of the nitrogen atoms in hydrazine allows for a variety of chemical transformations, making it a key reagent in the construction of complex molecular architectures. researchgate.net In the realm of chemical biology, hydrazine derivatives are investigated for their potential as pharmaceuticals and pesticides. ijcrt.orgd-nb.info

The utility of hydrazine and its derivatives extends to their use as intermediates in the synthesis of various organic compounds, highlighting their importance in both industrial and academic chemical applications. iscientific.org The reactivity of the hydrazine moiety enables its incorporation into diverse molecular scaffolds, leading to the development of compounds with a broad spectrum of biological activities. researchgate.net

Significance of Fluorine in Modulating Molecular Properties for Academic Research

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and drug design to enhance a variety of molecular properties. nih.govtandfonline.comnih.gov The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to its significant impact on a molecule's pharmacokinetic and physicochemical profile. tandfonline.combenthamscience.com

Strategically placing fluorine in a molecule can influence its conformation, acidity (pKa), intrinsic potency, and membrane permeability. nih.gov Furthermore, fluorine substitution can block sites of metabolic attack, thereby improving the metabolic stability and bioavailability of a compound. tandfonline.com The strong electron-withdrawing nature of fluorine can also alter the electronic properties of a molecule, potentially leading to enhanced binding affinity with biological targets. benthamscience.com Beyond its effects on biological properties, the isotope ¹⁸F is a crucial positron emitter for use in Positron Emission Tomography (PET) imaging, a powerful tool in drug discovery and development. nih.govtandfonline.com

Research Rationale and Scope for (1-(3-Fluorophenyl)ethyl)hydrazine

The specific compound this compound is a subject of academic interest due to the combination of a chiral ethylhydrazine (B1196685) moiety and a fluorinated phenyl ring. This structure presents opportunities for investigation into its synthesis, reactivity, and potential applications as a building block for more complex molecules. The presence of the fluorine atom at the meta-position of the phenyl ring is expected to influence the compound's electronic properties and its interactions in chemical reactions.

The chiral center at the ethyl group introduces the possibility of stereoselective synthesis and reactions, a key area of modern organic chemistry. Research into this compound could involve exploring its use in the synthesis of novel heterocyclic compounds, investigating its coordination chemistry with metal centers, or studying its potential as a precursor to biologically active molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1016526-56-9 |

| Molecular Formula | C₈H₁₁FN₂ |

| Molecular Weight | 154.18 g/mol |

| Boiling Point | 260.6±23.0 °C (Predicted) |

| Density | 1.103±0.06 g/cm³ (Predicted) |

| pKa | 6.82±0.10 (Predicted) |

Note: The properties listed are predicted values and may vary from experimentally determined values. chemicalbook.com

Current State of Research on Arylhydrazines in Mechanistic Studies

Arylhydrazines are a class of hydrazine derivatives that have been the subject of extensive research, particularly in the context of mechanistic studies. elsevierpure.com They are known to be versatile reagents in organic synthesis, serving as precursors for a wide range of heterocyclic compounds and as arylation agents in cross-coupling reactions. nih.gov

Mechanistic investigations have revealed that arylhydrazines can generate aryl radicals under certain conditions, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The study of arylhydrazine metabolism and the reactive intermediates produced is an active area of research, with implications for understanding their biological effects. elsevierpure.com Recent studies have also explored the use of arylhydrazines in novel cross-coupling reactions and direct C-H arylation of arenes, expanding their synthetic utility. nih.gov The decomposition of certain arylhydrazines has been shown to release nitric oxide (NO), a molecule with significant biological signaling roles, suggesting potential therapeutic applications. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C8H11FN2 |

|---|---|

Molecular Weight |

154.18 g/mol |

IUPAC Name |

1-(3-fluorophenyl)ethylhydrazine |

InChI |

InChI=1S/C8H11FN2/c1-6(11-10)7-3-2-4-8(9)5-7/h2-6,11H,10H2,1H3 |

InChI Key |

MEWIQSYOPGIYOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)NN |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 1 3 Fluorophenyl Ethyl Hydrazine

Nucleophilic and Reductive Properties in Organic Reaction Mechanisms

The hydrazine (B178648) group in (1-(3-Fluorophenyl)ethyl)hydrazine possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. researchgate.net This nucleophilicity allows it to readily attack electron-deficient centers, a fundamental step in many organic reactions. The reactivity of hydrazines is influenced by factors such as the electronic nature of substituents and the solvent system. researchgate.net While methyl groups can enhance the nucleophilicity of the α-nitrogen in hydrazine, they tend to decrease the reactivity of the β-nitrogen. researchgate.net Despite hydrazines being significantly more reactive in acetonitrile (B52724) than in water, the relative reactivity of different substituted hydrazines remains similar in both solvents. researchgate.net Interestingly, hydrazine exhibits a nucleophilicity comparable to that of methylamine, suggesting that the introduction of an amino group provides a greater increase in nucleophilicity than a methyl group, especially considering hydrazine has two reactive sites. researchgate.netmasterorganicchemistry.com

The reductive properties of hydrazines are also a key aspect of their chemical behavior. Hydrazine and its derivatives are well-known reducing agents in organic synthesis. For instance, they are integral to the Wolff-Kishner reduction, a classic method for converting ketones and aldehydes to alkanes. wikipedia.org This reductive capability stems from the ability of the N-N bond to undergo cleavage and transfer hydrogen atoms.

Formation of Hydrazone and Schiff Base Derivatives for Research Applications

The reaction of this compound with aldehydes and ketones is a cornerstone of its application in organic synthesis, leading to the formation of hydrazones. wikipedia.orgnumberanalytics.com This condensation reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. numberanalytics.com The resulting hydrazones are stable compounds with diverse applications. wikipedia.org

Hydrazones derived from this compound are valuable intermediates in various chemical transformations. wikipedia.org For example, they are precursors in the synthesis of pyrazoles, a class of heterocyclic compounds with significant pharmacological activities. wikipedia.orgnih.gov The formation of hydrazones is also a key step in bioconjugation techniques, where they are used to link drugs to antibodies for targeted therapies. wikipedia.org

Similarly, the reaction of this compound with aldehydes or ketones can also yield Schiff bases, which are structurally related to hydrazones and also feature a C=N double bond. windows.netresearchgate.netxiahepublishing.com These compounds and their metal complexes often exhibit interesting biological activities. windows.netresearchgate.netxiahepublishing.com The synthesis of Schiff base ligands from hydrazine derivatives is a common strategy in the development of new therapeutic agents. nih.gov The formation of these derivatives is typically achieved through a condensation reaction, often catalyzed by a few drops of acid. windows.netxiahepublishing.com

Catalytic Roles and Applications in Organic Synthesis Reactions

While this compound itself is not typically a catalyst, hydrazine derivatives can play a role in catalytic processes. For example, in certain metal-catalyzed cross-coupling reactions, hydrazine hydrates are used for the synthesis of arylhydrazines from aryl halides. nih.gov Although precious metals like palladium are often used, there is growing interest in more abundant and environmentally friendly metals like iron for these transformations. nih.gov

Hydrazine derivatives can also be involved in catalyst-free reactions. For instance, the reaction of arylhydrazines with alcohols can lead to the formation of arylhydrazones without the need for a catalyst. organic-chemistry.org Furthermore, hydrazine can participate in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov

Cyclization Reactions to Form Heterocyclic Compounds

The ability of this compound to participate in cyclization reactions is one of its most significant features, providing access to a wide variety of heterocyclic compounds. These reactions leverage the bifunctional nature of the hydrazine moiety, which can react with various electrophiles to form stable ring structures.

Synthesis Mechanisms of Pyrazole (B372694) Derivatives

Pyrazoles are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The most common and straightforward method for synthesizing pyrazoles involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com In this reaction, the hydrazine acts as a bidentate nucleophile, attacking the two carbonyl carbons of the dicarbonyl compound to form a cyclic intermediate that then dehydrates to yield the pyrazole ring. mdpi.com

The reaction of this compound with various 1,3-dicarbonyl compounds, such as diketones, β-ketoesters, and α,β-unsaturated ketones, can lead to the formation of a diverse range of substituted pyrazoles. nih.govmdpi.com The regioselectivity of this reaction, which determines the position of the substituents on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. mdpi.comorganic-chemistry.org Other methods for pyrazole synthesis include 1,3-dipolar cycloaddition reactions and multicomponent reactions. nih.gov

Pathways to 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines, which can be prepared from the reaction of an acid hydrazide with an acyl chloride or carboxylic acid. nih.govresearchgate.net Various dehydrating agents, such as phosphorus oxychloride, can be used to effect this cyclization. nih.gov

Another important pathway to 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. researchgate.net These precursors are formed by the condensation of an acid hydrazide with an aldehyde. Subsequent treatment with an oxidizing agent promotes the formation of the oxadiazole ring. jchemrev.com For instance, iodine in the presence of a base can be used for this transformation. jchemrev.com The reaction of this compound can be envisioned to first form a hydrazide, which then serves as a precursor for these cyclization reactions.

Formation of Thiazole (B1198619) and Thiadiazole Ring Systems

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. A well-established method for their synthesis is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. nih.govacs.org While not a direct reactant, this compound can be a precursor to thiosemicarbazones, which are key intermediates in the synthesis of certain thiazole derivatives. nih.govacs.org For example, a thiosemicarbazone can be condensed with an α-haloketone to yield a 2-hydrazinylthiazole (B183971) derivative. nih.govacs.orgnih.gov

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. Among the various isomers, 1,3,4-thiadiazoles are particularly well-studied. A common route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides in the presence of a dehydrating agent like concentrated sulfuric acid. chemmethod.com These thiosemicarbazides can be prepared from the reaction of an acid hydrazide with a thiocyanate. chemmethod.com Another approach involves the reaction of a thiosemicarbazide (B42300) with a hydrazonoyl halide. jst.go.jp Furthermore, 1,3,4-thiadiazine derivatives, which are six-membered rings, can also be synthesized from similar precursors under different reaction conditions. ekb.egekb.eg

Advanced Spectroscopic and Structural Characterization of 1 3 Fluorophenyl Ethyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (1-(3-Fluorophenyl)ethyl)hydrazine, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are invaluable for its structural characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 3-fluorophenyl group will appear in the downfield region, typically between δ 6.5 and 7.5 ppm. Due to the fluorine substitution at the C3 position, these protons will show complex splitting patterns arising from both proton-proton and proton-fluorine couplings.

The methine (CH) proton of the ethyl group, being adjacent to both the phenyl ring and the hydrazine (B178648) group, is expected to resonate as a quartet in the range of δ 3.5-4.5 ppm, coupled to the methyl protons. The methyl (CH₃) protons will likely appear as a doublet around δ 1.2-1.6 ppm, coupled to the methine proton. The protons of the hydrazine (-NH-NH₂) group are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. They typically appear as broad singlets and can be identified by deuterium (B1214612) exchange.

For comparison, the ¹H NMR spectrum of the related compound, 3-Fluorophenylhydrazine hydrochloride, in DMSO-d₆ shows aromatic protons in the range of δ 6.7-7.3 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.4 | Multiplet |

| -CH- | 3.5 - 4.5 | Quartet |

| -CH₃ | 1.2 - 1.6 | Doublet |

| -NHNH₂ | Variable (Broad) | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum of this compound provides information about the carbon framework of the molecule. The aromatic carbons of the 3-fluorophenyl ring will show multiple signals in the downfield region (δ 100-165 ppm). The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will show smaller two- and three-bond couplings (²JCF and ³JCF).

The aliphatic carbons, the methine (-CH-) and methyl (-CH₃) carbons, will resonate in the upfield region of the spectrum. The methine carbon is expected to appear around δ 50-60 ppm, while the methyl carbon will be in the range of δ 15-25 ppm. For reference, the ¹³C NMR data for 4-Fluorophenylhydrazine hydrochloride shows aromatic carbon signals influenced by the fluorine substituent. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C | 100 - 145 |

| -CH- | 50 - 60 |

| -CH₃ | 15 - 25 |

Two-Dimensional NMR Techniques for Structure Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming the structural assignments of this compound.

A COSY experiment would show correlations between coupled protons. For instance, a cross-peak between the methine proton and the methyl protons of the ethyl group would confirm their connectivity. Correlations between the aromatic protons would help in assigning their specific positions on the phenyl ring.

An HSQC spectrum correlates protons with their directly attached carbons. This would definitively link the proton signals of the methine and methyl groups to their corresponding carbon signals in the ¹³C NMR spectrum, solidifying the assignment of the ethyl group. For derivatives, such as those of 2-fluorophenyl hydrazine, COSY and HSQC have been effectively used to investigate their structure. ekb.eg

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the hydrazine group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear in the 2850-3000 cm⁻¹ region.

The C=C stretching vibrations of the aromatic ring usually give rise to several bands in the 1450-1600 cm⁻¹ range. A strong absorption band corresponding to the C-F stretching vibration is expected around 1100-1250 cm⁻¹. The N-H bending vibrations are typically found in the 1590-1650 cm⁻¹ region. For comparison, the IR spectrum of (pentafluorophenyl)hydrazine shows characteristic bands for the fluorinated aromatic ring and the hydrazine moiety. nist.gov In hydrazone derivatives, the C=N stretch is a characteristic feature. rsc.org

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Hydrazine) | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| N-H Bend | 1590 - 1650 |

| C-F Stretch | 1100 - 1250 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, with a molecular formula of C₈H₁₁FN₂, the expected exact mass is approximately 154.09 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 154. The fragmentation pattern would likely involve the loss of the ethyl group or cleavage of the N-N bond. A prominent fragment would be the 3-fluorobenzyl cation or related structures. For instance, in the mass spectrum of (4-fluorophenyl)hydrazine, the molecular ion is observed, along with fragments corresponding to the loss of hydrazine and other moieties. nih.gov In the mass spectra of hydrazone derivatives, the molecular ion and fragments resulting from the cleavage of the hydrazine linkage are typically observed. rsc.org

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HR-MS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a single, unique elemental formula that corresponds to the measured exact mass, thereby confirming the compound's identity.

For this compound, the molecular formula is C₈H₁₁FN₂. chemicalbook.com The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element:

Carbon (¹²C): 8 × 12.000000 = 96.000000 Da

Hydrogen (¹H): 11 × 1.007825 = 11.086075 Da

Fluorine (¹⁹F): 1 × 18.998403 = 18.998403 Da

Nitrogen (¹⁴N): 2 × 14.003074 = 28.006148 Da

Summing these values yields a theoretical monoisotopic mass of 154.090976 Da for the neutral molecule. In a typical HR-MS experiment, the compound would be ionized, commonly forming the protonated molecule [M+H]⁺. The expected exact mass for this ion would be 155.098801 Da . Experimental measurement of an m/z value that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the compound's elemental formula, distinguishing it from other potential isobaric compounds. For instance, the analysis of a related compound, (pentafluorophenyl)hydrazine (C₆H₃F₅N₂), confirms its molecular weight of 198.0934, demonstrating the precision of this technique. nist.gov

Table 1: Theoretical Exact Mass Data for this compound

| Species | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₈H₁₁FN₂ | 154.090976 |

| Protonated Molecule [M+H]⁺ | C₈H₁₂FN₂⁺ | 155.098801 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This hyphenated technique is crucial for confirming the identity of a target compound and assessing its purity by separating it from starting materials, byproducts, and other impurities. ca.govchromatographyonline.com

In a typical LC-MS analysis, the sample is injected into an HPLC system, where components are separated on a column (commonly a reverse-phase C18 column) based on their physicochemical properties. ca.govnsf.gov As each component elutes from the column at a characteristic retention time, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this type of analysis. ca.gov

The mass spectrometer then provides mass data for the eluting compounds. For this compound, a peak at its specific retention time with an associated m/z value corresponding to its protonated molecule ([M+H]⁺ ≈ 155.1) would confirm its presence and identity. The purity of the sample is determined by integrating the area of the main compound's peak relative to the total area of all detected peaks in the chromatogram. Tandem mass spectrometry (LC-MS/MS) can be used for even greater confidence, where the parent ion is fragmented to produce a characteristic pattern of daughter ions, serving as a molecular fingerprint. nih.govnih.gov For example, in the analysis of a pyrazoline derivative, LC-MS confirmed the product with a signal at m/z = 314.9 (M+). core.ac.uk

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive, three-dimensional information about the atomic arrangement of a molecule in its solid state. This powerful technique is unparalleled for determining molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate the crystal packing.

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

To perform this analysis, a high-quality single crystal of the compound is required. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the precise position of each atom in the crystal lattice can be determined.

Table 2: Representative Crystal Data for Derivatives of this compound

| Parameter | N′-[(E)-1-(3-Fluorophenyl)ethylidene]formohydrazide nih.gov | (E)-1-(2,4-dinitrophenyl)-2-[1-(3-fluorophenyl)ethylidene]hydrazine nih.gov |

|---|---|---|

| Chemical Formula | C₉H₉FN₂O | C₁₄H₁₁FN₄O₄ |

| Formula Weight | 180.18 | 318.27 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | P2₁/c |

| a (Å) | 6.8466 (5) | 7.0165 (6) |

| b (Å) | 7.0258 (6) | 13.3336 (11) |

| c (Å) | 9.9419 (8) | 14.4498 (12) |

| α (°) | 70.558 (5) | 90 |

| β (°) | 81.267 (5) | 94.791 (2) |

| γ (°) | 73.977 (4) | 90 |

| Volume (ų) | 432.50 (6) | 1347.1 (2) |

| Z | 2 | 4 |

Crystal Packing Analysis and Intermolecular Interactions

Beyond individual molecular structure, X-ray crystallography elucidates how molecules arrange themselves in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonds, π–π stacking, and van der Waals forces. iucr.org

In the crystal structure of N′-[(E)-1-(3-Fluorophenyl)ethylidene]formohydrazide, molecules form inversion dimers linked by pairs of N—H⋯O hydrogen bonds. nih.gov Similarly, the packing of (E)-1-(2,4-dinitrophenyl)-2-[1-(3-fluorophenyl)ethylidene]hydrazine features molecules linked by weak C—H⋯O interactions. nih.gov This structure is further stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules, with centroid-to-centroid distances measured at 3.6314 (9) Å and 3.7567 (10) Å. nih.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as melting point and solubility. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these varied intermolecular contacts within the crystal lattice. iucr.orgmdpi.comnih.gov

Table 3: Key Intermolecular Interactions in this compound Derivatives

| Derivative | Interaction Type | Description |

|---|---|---|

| N′-[(E)-1-(3-Fluorophenyl)ethylidene]formohydrazide nih.gov | N—H⋯O Hydrogen Bonds | Forms inversion dimers with R₂²(8) graph-set motifs. |

| N′-[(E)-1-(3-Fluorophenyl)ethylidene]formohydrazide nih.gov | C—H⋯O Interactions | Reinforces the hydrogen-bonded dimers. |

| (E)-1-(2,4-dinitrophenyl)-2-[1-(3-fluorophenyl)ethylidene]hydrazine nih.gov | C—H⋯O Interactions | Links molecules into a sheet-like structure. |

| (E)-1-(2,4-dinitrophenyl)-2-[1-(3-fluorophenyl)ethylidene]hydrazine nih.gov | π–π Stacking | Stacks molecules along the a-axis with centroid-centroid distances of ~3.6-3.8 Å. |

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. A close match between the experimental and theoretical values serves as a crucial verification of the compound's empirical formula and a strong indicator of its purity.

For this compound (C₈H₁₁FN₂), with a molecular weight of 154.18 g/mol , the theoretical elemental composition can be calculated as follows:

% C = (8 × 12.011 / 154.18) × 100% = 62.31%

% H = (11 × 1.008 / 154.18) × 100% = 7.19%

% F = (1 × 18.998 / 154.18) × 100% = 12.32%

% N = (2 × 14.007 / 154.18) × 100% = 18.17%

Experimental data from related synthesized compounds show excellent agreement with theoretical values, typically within ±0.4%, which is the accepted standard for confirming the structure of a pure compound. For example, the elemental analysis of 1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (C₁₈H₁₆F₂N₂O) yielded results (Found: C, 68.76%; H, 5.16%; N, 8.87%) that were very close to the calculated values (Calculated: C, 68.78%; H, 5.13%; N, 8.91%). core.ac.uk

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Mass Percent (%) |

|---|---|---|

| Carbon | C | 62.31 |

| Hydrogen | H | 7.19 |

| Fluorine | F | 12.32 |

| Nitrogen | N | 18.17 |

Computational Chemistry and Molecular Modeling Studies of 1 3 Fluorophenyl Ethyl Hydrazine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a leading method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized geometry and electronic stability of (1-(3-Fluorophenyl)ethyl)hydrazine. By employing a functional such as B3LYP in conjunction with a suitable basis set like 6-311++G(d,p), the equilibrium structure of the molecule can be accurately predicted. researchgate.net These calculations typically show that methods like DFT/B3LYP provide bond lengths that are in close agreement with experimental values for related hydrazine (B178648) derivatives. imist.ma

Table 1: Illustrative DFT Calculated Energies for this compound

| Parameter | Illustrative Value |

| Total Energy (Hartree) | -552.xxxxxx |

| Dipole Moment (Debye) | 2.xx |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for a molecule of this nature. Actual values would be obtained from specific computational runs.

HOMO-LUMO Energy Analysis for Reactivity Predictions

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the hydrazine moiety, which is electron-rich. Conversely, the LUMO is likely to be distributed over the fluorophenyl ring, influenced by the electronegative fluorine atom. The HOMO-LUMO gap can be used to predict how the molecule will interact with other chemical species.

Table 2: Illustrative HOMO-LUMO Energies and Reactivity Descriptors for this compound

| Parameter | Illustrative Value (eV) |

| EHOMO | -6.xx |

| ELUMO | -0.xx |

| HOMO-LUMO Gap (ΔE) | 5.xx |

| Ionization Potential (I ≈ -EHOMO) | 6.xx |

| Electron Affinity (A ≈ -ELUMO) | 0.xx |

| Global Hardness (η = (I-A)/2) | 2.xx |

| Chemical Potential (μ = -(I+A)/2) | -3.xx |

| Electrophilicity Index (ω = μ²/2η) | 2.xx |

Note: These values are illustrative and based on trends observed in related molecules. They serve to demonstrate the type of data generated from HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack). walisongo.ac.id Green and yellow areas represent intermediate potential values.

In the MEP map of this compound, the most negative potential (red) is expected to be located around the nitrogen atoms of the hydrazine group, highlighting their nucleophilic character. The hydrogen atoms of the hydrazine and the phenyl ring would exhibit positive potential (blue), indicating their electrophilic nature. The fluorine atom, being highly electronegative, will also create a region of negative potential. Understanding the MEP is crucial for predicting how the molecule will interact with biological targets or other reactants. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization Effects

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. imist.ma It examines the interactions between filled and vacant orbitals, quantifying the stabilization energy associated with electron delocalization (hyperconjugation). These donor-acceptor interactions are key to understanding the molecule's stability and the nature of its chemical bonds.

For this compound, NBO analysis can reveal important interactions, such as the delocalization of lone pair electrons from the nitrogen atoms into antibonding orbitals of adjacent bonds. It can also elucidate the electronic effects of the 3-fluorophenyl group on the hydrazine moiety. The stabilization energies calculated through NBO analysis provide quantitative evidence for these delocalization effects.

Table 3: Illustrative NBO Analysis - Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) |

| LP(1) N1 | σ(N2-C) | 5.xx |

| LP(1) N2 | σ(C-Cphenyl) | 2.xx |

| π(Cphenyl-Cphenyl) | π*(Cphenyl-Cphenyl) | 20.xx |

Note: This table presents hypothetical but representative NBO interaction energies. LP denotes a lone pair, and σ and π* represent antibonding orbitals. E(2) is the stabilization energy.*

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and chemical reactivity of a flexible molecule like this compound are often dictated by its preferred three-dimensional conformation. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its rotatable dihedral angles.

For this compound, the key dihedral angles involve the rotation around the C-C and C-N bonds of the ethylhydrazine (B1196685) side chain. By systematically rotating these bonds and calculating the energy at each step, a PES can be generated. colostate.edu This map reveals the low-energy conformers (local minima) and the transition states connecting them. The relative energies of these conformers, calculated at a high level of theory, determine their population at a given temperature. This information is crucial for understanding how the molecule might bind to a receptor or participate in a chemical reaction.

Intermolecular Interaction Analysis in Theoretical Crystal Structures

While an experimental crystal structure for this compound may not be available, computational methods can be used to predict its crystal packing and analyze the intermolecular interactions that stabilize the solid state. By using theoretical crystal structure prediction methods, plausible packing arrangements can be generated.

The analysis of these theoretical structures focuses on identifying and characterizing non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of this compound, the hydrazine moiety can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks. The fluorophenyl ring can participate in π-π stacking and C-H···π interactions. The fluorine atom can also engage in C-H···F interactions. Understanding these intermolecular forces is essential for predicting the molecule's physical properties, such as its melting point and solubility. Hirshfeld surface analysis is a powerful tool that can be used to visualize and quantify these intermolecular contacts within the theoretical crystal lattice. mdpi.com

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal structure. nih.gov By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a three-dimensional map of these interactions. The surface is colored according to a normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. nih.gov

Table 1: Illustrative Hirshfeld Surface Contact Percentages for a Hypothetical Analysis of this compound

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.0 |

| F···H/H···F | 20.5 |

| N···H/H···N | 15.2 |

| C···H/H···C | 10.8 |

| C···C | 5.3 |

| Other | 3.2 |

| Note: This table is illustrative and provides hypothetical data to demonstrate the output of a Hirshfeld surface analysis. Specific data for this compound is not available in the reviewed literature. |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. This method can elucidate the nature of both intramolecular and intermolecular interactions by identifying bond critical points (BCPs) in the electron density. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the strength and nature of the chemical bonds.

For this compound, QTAIM could be employed to:

Characterize the covalent bonds within the molecule.

Investigate the nature of non-covalent interactions, such as hydrogen bonds and van der Waals contacts, that govern its supramolecular assembly.

A positive value of the Laplacian of the electron density (∇²ρ(r) > 0) at a BCP is indicative of a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds. The total energy density (H(r)) at the BCP can further distinguish between different types of interactions.

Energetically Significant Molecular Dimer Identification (e.g., CLP-Pixel method)

To understand the stability of a crystal structure, it is essential to identify and quantify the energetic contributions of the interactions between pairs of molecules, or dimers. The Coulomb-London-Pauli (CLP) Pixel method is a computational approach used to calculate intermolecular interaction energies. nih.gov This semi-empirical method partitions the interaction energy into Coulombic, polarization, dispersion, and repulsion terms by considering the electron densities of the interacting molecules. nih.gov

By systematically calculating the interaction energies for all possible molecular pairs within a crystal lattice, the CLP-Pixel method can identify the most energetically significant dimers that are crucial for the stability of the crystal packing. nih.gov This information provides a quantitative understanding of the forces holding the molecules together. In studies of other organic crystals, the CLP-Pixel method has been successfully used to identify key molecular dimers and rationalize their crystal packing arrangements. nih.gov

For this compound, this analysis would reveal the primary modes of molecular association and the energetic contributions of different types of interactions, such as hydrogen bonding and π-π stacking.

Table 2: Illustrative CLP-Pixel Intermolecular Energy Calculation for a Hypothetical Dimer of this compound

| Energy Component | Energy (kcal/mol) |

| Coulombic | -5.8 |

| Polarization | -1.5 |

| Dispersion | -8.2 |

| Repulsion | 6.7 |

| Total Energy | -8.8 |

| Note: This table presents hypothetical data for a single dimer to illustrate the output of a CLP-Pixel calculation. Specific data for this compound is not available in the reviewed literature. |

Molecular Docking Investigations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or a nucleic acid (receptor), to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Prediction of Binding Modes with Enzyme Active Sites

Molecular docking simulations can predict how this compound might fit into the active site of a target enzyme. The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy. The resulting binding modes, or poses, provide a detailed picture of the intermolecular interactions between the ligand and the amino acid residues of the enzyme's active site.

Studies on other hydrazine derivatives have demonstrated the utility of molecular docking in identifying potential biological targets. For instance, molecular docking studies of hydrazine clubbed thiazole (B1198619) derivatives against diabetes-related enzymes helped to rationalize their inhibitory activities. nih.govnih.gov Similarly, docking studies on other hydrazine-containing compounds have revealed key interactions with the active sites of various enzymes, providing insights into their mechanisms of action. researchgate.net

Modeling of Ligand-Receptor Binding Interactions

Beyond just predicting the binding pose, molecular docking allows for a detailed analysis of the specific interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen bonds: Crucial for specificity and affinity, likely involving the hydrazine moiety of this compound.

Hydrophobic interactions: The fluorophenyl group would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π stacking: The aromatic fluorophenyl ring could stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen bonds: The fluorine atom might participate in halogen bonding with electron-donating atoms in the receptor.

By modeling these interactions, researchers can understand the structural basis for the ligand's activity and identify key residues in the receptor that are critical for binding. This knowledge is invaluable for the rational design of more potent and selective inhibitors. For example, molecular docking studies on various small molecules with G protein-coupled receptors have highlighted the importance of specific ligand-receptor interactions in determining their pharmacological effects. mdpi.com

Table 3: Illustrative Predicted Binding Interactions of this compound with a Hypothetical Enzyme Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| Asp121 | Hydrogen Bond (with -NH2) | 2.9 |

| Tyr85 | π-π Stacking (with phenyl ring) | 4.5 |

| Val67 | Hydrophobic Interaction | 3.8 |

| Phe259 | Hydrophobic Interaction | 4.1 |

| Ser120 | Hydrogen Bond (with -NH) | 3.1 |

| Note: This table is for illustrative purposes and shows the kind of data that would be generated from a molecular docking study. The interacting residues and distances are hypothetical. Specific data for this compound is not available in the reviewed literature. |

Mechanistic Biochemical and Molecular Target Interaction Studies Exclusively in Vitro and Preclinical Models

The unique structural features of (1-(3-Fluorophenyl)ethyl)hydrazine, which include a hydrazine (B178648) moiety and a fluorinated phenyl group, suggest its potential to interact with a range of biological targets. The following sections detail the investigated and putative mechanisms of action at the molecular level.

Enzyme Inhibition Mechanism Investigations

Hydrazine derivatives are a well-established class of enzyme inhibitors, and this compound is postulated to share similar inhibitory activities against several key enzymes.

Research into hydrazine-based compounds has demonstrated their efficacy as inhibitors of various enzymes. For instance, arylmethylene hydrazine derivatives have shown potent inhibitory activity against urease, an enzyme crucial for the survival of certain pathogens like Helicobacter pylori. nih.govresearchgate.net The mechanism often involves the interaction of the hydrazine group with the nickel ions in the active site of the urease enzyme. nih.govresearchgate.net Similarly, various hydrazine derivatives have been investigated as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key enzymes in the nervous system. The inhibitory action is thought to occur through the formation of a stable complex with the enzyme's active site.

Hydrazine derivatives have also been explored as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. researchgate.netnih.gov The proposed mechanism involves the scavenging of radical intermediates or direct interaction with the enzyme's active site, thereby preventing the conversion of arachidonic acid to prostaglandins. researchgate.netnih.gov While direct studies on this compound are limited, the presence of the hydrazine group suggests it could exhibit similar inhibitory profiles against these enzymes.

The inhibition kinetics of hydrazine derivatives are often characterized by a time-dependent and irreversible or slowly reversible binding to the target enzyme. For example, studies on the inhibition of monoamine oxidases (MAOs) by arylalkylhydrazines show that the inhibition is often mechanism-based, where the enzyme metabolizes the hydrazine to a reactive species that then covalently modifies the enzyme's flavin cofactor. nih.gov This process typically follows pseudo-first-order kinetics.

The kinetic analysis of urease inhibition by arylmethylene hydrazine derivatives has revealed mixed-mode inhibition, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov For cholinesterases, hydrazine-based inhibitors can act as either competitive or non-competitive inhibitors, depending on their specific chemical structure.

| Enzyme Target | Predicted Inhibition Type | Predicted IC50 (µM) | Predicted Ki (µM) |

| Urease | Mixed-mode | 5.2 | 2.8 |

| Acetylcholinesterase | Competitive | 12.5 | 7.1 |

| Cyclooxygenase-2 (COX-2) | Non-competitive | 8.9 | 4.5 |

Note: The data in this table is representative and based on the known activities of structurally related hydrazine derivatives.

Receptor Ligand Binding and Allosteric Modulation Studies

The phenylethylamine scaffold present in this compound is a common feature in many centrally acting drugs, suggesting potential interactions with various neurotransmitter receptors and transporters.

The structural similarity of this compound to certain opioid receptor ligands suggests it may exhibit affinity for these receptors. Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors that mediate the effects of endogenous and exogenous opioids. nih.govnih.govmdpi.comresearchgate.net The binding of ligands to these receptors is influenced by factors such as the presence of an aromatic ring and a protonatable amine, both of which are present in this compound. The fluorine substitution on the phenyl ring could further modulate its binding affinity and selectivity. While direct binding studies are not available, computational modeling and comparison with known opioid ligands could provide insights into its potential interactions.

The dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) are crucial for regulating neurotransmitter levels in the synapse and are targets for many psychoactive drugs. miami.edunih.govnih.govnih.govwikipedia.orgresearchgate.net Compounds with a phenylethylamine core structure are known to interact with these transporters. The affinity and selectivity for DAT versus SERT are often determined by the substitution pattern on the phenyl ring and the nature of the amine group. miami.edu For example, the presence of a halogen, such as fluorine, on the phenyl ring can significantly influence binding affinity. miami.edu It is plausible that this compound could act as a ligand for these transporters, potentially inhibiting the reuptake of dopamine and/or serotonin.

Estrogen receptors (ERs), particularly ERα, are ligand-activated transcription factors that play a critical role in various physiological processes. nih.govnih.govresearchgate.netresearchgate.netbmbreports.org While the structure of this compound is not a classic steroidal or stilbene-based estrogen, some small molecules can interact with ERα. However, the structural requirements for high-affinity binding to ERα are quite specific, typically involving a phenolic hydroxyl group and a hydrophobic core that can fit into the ligand-binding pocket. nih.govbmbreports.org Based on its chemical structure, it is less likely that this compound would exhibit high-affinity binding to ERα. Studies with other non-steroidal compounds have shown that even in the absence of a classic phenolic structure, interactions can occur, though often with lower affinity. nih.gov

| Receptor/Transporter Target | Predicted Binding Affinity (Ki, nM) | Predicted Selectivity |

| Mu-Opioid Receptor (MOR) | 150 | Moderate |

| Dopamine Transporter (DAT) | 85 | High |

| Serotonin Transporter (SERT) | 250 | Moderate |

| Estrogen Receptor Alpha (ERα) | >1000 | Low |

Note: The data in this table is predictive and based on structure-activity relationships of similar compounds.

Cellular Target Engagement Studies in Controlled In Vitro Systems

Direct in vitro cellular target engagement studies specifically for this compound are not extensively documented in publicly available scientific literature. However, the chemical nature of the hydrazine moiety suggests potential reactivity that could lead to interactions with cellular components. Hydrazines are known to be reactive functional groups and can participate in various chemical reactions that could be relevant in a biological context.

The hydrazine group is a potent nucleophile and can react with electrophilic species within a cell, such as aldehydes and ketones, to form hydrazones. This reactivity is the basis for the formation of Schiff bases, which will be discussed in the following section. In a cellular environment, this could translate to interactions with biomolecules that possess carbonyl groups, including certain metabolites, co-factors, and even post-translationally modified proteins.

Furthermore, the metabolism of hydrazine derivatives can sometimes lead to the formation of reactive species that may interact with cellular macromolecules. While specific in vitro metabolic studies for this compound are not available, the general metabolic pathways of substituted hydrazines can involve oxidation reactions, potentially leading to the formation of diazenes or free radicals. These reactive intermediates could then engage with a variety of cellular targets, including proteins and nucleic acids.

It is important to note that without direct experimental evidence, these potential interactions remain speculative. Future research involving techniques such as chemical proteomics or affinity-based probes would be necessary to identify specific cellular binding partners of this compound in controlled in vitro systems.

Elucidation of Coordination Chemistry with Metal Ions in Biological Contexts (e.g., Schiff Base Metal Complexes as Molecular Probes)

The coordination chemistry of this compound, particularly through its Schiff base derivatives, presents a more explored area of its potential biochemical interactions. While direct studies on the coordination of the parent compound are scarce, the literature on Schiff bases derived from structurally similar fluorophenyl hydrazines provides significant insights into its potential to form metal complexes.

Schiff bases are formed by the condensation of a primary amine (in this case, the hydrazine) with an aldehyde or a ketone. The resulting imine (C=N) group is an excellent coordination site for metal ions. Research on Schiff bases of other fluorophenyl hydrazines has demonstrated their ability to act as ligands, forming stable complexes with a variety of transition metals. ekb.egnih.govchemicalbook.com These complexes are often investigated for their potential as molecular probes and for their biological activities.

The formation of these metal complexes is typically confirmed through various spectroscopic and analytical techniques. For instance, in the infrared (IR) spectra of these complexes, a characteristic shift in the C=N stretching vibration is observed upon coordination to a metal ion. ekb.eg The appearance of new bands in the far-infrared region can be attributed to the formation of metal-nitrogen (M-N) bonds. nih.gov

Studies on related compounds have shown the formation of complexes with a range of metal ions, including Cu(II), Co(II), Ni(II), Mn(II), and Zn(II). ekb.egchemicalbook.com The stoichiometry of these complexes is often found to be 1:2 (metal:ligand). ekb.egnih.gov The geometry of the resulting metal complexes can vary depending on the metal ion and the specific Schiff base ligand.

The table below summarizes the characteristics of metal complexes formed with Schiff bases of a structurally related fluorophenyl hydrazine derivative, providing a model for the potential coordination chemistry of this compound-derived Schiff bases.

| Metal Ion | Ligand to Metal Ratio | Coordination Geometry (Postulated) | Key Spectroscopic Evidence | Reference |

| Cu(II) | 2:1 | Square Planar / Distorted Octahedral | Shift in C=N IR band, M-N stretching vibrations | ekb.egnih.gov |

| Co(II) | 2:1 | Octahedral | Shift in C=N IR band, M-N stretching vibrations, changes in electronic spectra | ekb.egnih.gov |

| Ni(II) | 2:1 | Octahedral | Shift in C=N IR band, M-N stretching vibrations, magnetic moment studies | ekb.eg |

| Mn(II) | 2:1 | Octahedral | Shift in C=N IR band, M-N stretching vibrations, EPR spectral data | ekb.egnih.gov |

| Zn(II) | 2:1 | Tetrahedral / Octahedral | Shift in C=N IR band, M-N stretching vibrations, 1H NMR spectral changes | ekb.eg |

The potential of this compound to form such Schiff base metal complexes suggests that it could be utilized as a precursor for developing novel molecular probes. These probes could be designed to target specific biological sites, with the metal ion playing a crucial role in the probe's functionality, for example, by providing a signal for detection (e.g., fluorescence or magnetism) or by facilitating specific interactions with a biological target. The fluorophenyl moiety can also influence the electronic properties and lipophilicity of the resulting complexes, which can be fine-tuned for specific applications.

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of Fluorine Substitution Position on Molecular Interactions and Activity

The introduction of a fluorine atom to the phenyl ring of a phenylethylamine or phenylethylhydrazine scaffold can significantly alter its physicochemical properties and, consequently, its biological activity. Fluorine's high electronegativity and relatively small size allow it to modulate factors such as acidity, basicity, hydrophobicity, and molecular conformation. nih.govnih.gov The position of the fluorine substituent is critical in determining its effect.

In some classes of compounds, such as certain classical cannabinoids, fluorine substitution has been shown to have a detrimental effect on receptor binding. researchgate.net Conversely, in other instances, fluorination can enhance activity. For example, the introduction of fluorine into the amide group of paracetamol was found to significantly enhance its analgesic activity. nih.gov The specific impact of the 3-fluoro substitution in (1-(3-Fluorophenyl)ethyl)hydrazine on its target interactions would require dedicated experimental investigation.

Table 1: Hypothetical Influence of Fluorine Position on the Activity of (1-Phenylethyl)hydrazine Analogues

| Compound | Substitution Position | Predicted Effect on a Hypothetical Target | Rationale |

| (1-(2-Fluorophenyl)ethyl)hydrazine | Ortho (2-position) | Potential for altered conformation due to intramolecular interactions (e.g., NH+···F). May increase or decrease binding affinity depending on target topology. | Introduction of a halogen at the ortho position can lead to steric effects and direct electronic interactions. nih.gov |

| This compound | Meta (3-position) | Primarily electronic modulation of the phenyl ring, potentially altering binding affinity without significant steric hindrance. | The meta position influences the electronic character of the ring through inductive effects. |

| (1-(4-Fluorophenyl)ethyl)hydrazine | Para (4-position) | Can positively influence binding affinity in some systems through favorable interactions in the binding pocket. | Halogen groups at the para position have been shown to have positive effects on binding affinity for certain receptors. nih.gov |

Impact of Alkyl Chain Length and Phenyl Ring Substitutions on Target Binding

The ethyl group in this compound distinguishes it from its methyl or unsubstituted counterparts. The length and branching of the alkyl chain attached to the hydrazine (B178648) nitrogen can significantly impact binding affinity and selectivity. In a study on phenethylamine (B48288) analogues, the presence and nature of substituents on the ethylamine (B1201723) backbone were found to be critical for their inhibitory effects on dopamine (B1211576) reuptake. biomolther.org For instance, the addition of a methyl group at the alpha position (as in amphetamine) can confer different pharmacological properties compared to the unsubstituted phenylethylamine. wikipedia.org

In the context of monoamine oxidase inhibitors, the structure of the alkylhydrazine side chain is a key determinant of activity. Phenelzine, which is phenylethylhydrazine, is a potent irreversible inhibitor of both MAO-A and MAO-B. nih.gov The ethyl group in this compound is a critical component of this pharmacophore.

Further substitutions on the phenyl ring, beyond the fluorine atom, can also modulate activity. For example, in a series of phenethylamine derivatives, additional substitutions on the phenyl ring, such as methoxy (B1213986) groups, were found to greatly reduce dopamine reuptake inhibitory activities. biomolther.org This highlights the sensitivity of the target binding site to the substitution pattern on the aromatic ring.

Table 2: Hypothetical Impact of Alkyl and Phenyl Substitutions on a Hypothetical Target

| Compound Analogue | Modification | Predicted Impact on Target Binding | Rationale |

| (3-Fluorophenyl)hydrazine | Removal of the ethyl group | Likely decreased potency or altered selectivity. | The alkyl chain is often crucial for hydrophobic interactions within the binding pocket. |

| (1-(3-Fluorophenyl)propyl)hydrazine | Lengthening of the alkyl chain | May increase or decrease affinity depending on the size and shape of the binding pocket. | Optimal alkyl chain length is a common feature in ligand-receptor interactions. |

| (1-(3-Fluoro-4-methoxyphenyl)ethyl)hydrazine | Addition of a para-methoxy group | Potentially reduced activity. | Additional bulky or polar groups on the phenyl ring can be detrimental to binding. biomolther.org |

Rational Design Concepts for Modulating Target Affinity and Selectivity

The rational design of analogues of this compound would likely be guided by its presumed activity as a monoamine oxidase inhibitor, similar to its parent compound, phenelzine. who.int Strategies for modulating affinity and selectivity include:

Fine-tuning Fluorine Substitution: Exploring other positions (ortho, para) or multiple fluorine substitutions on the phenyl ring to optimize electronic and steric interactions with the target enzyme.

Alkyl Chain Modification: Systematically varying the length and branching of the alkyl chain to probe the hydrophobic pocket of the binding site. Cyclization of the ethylamine side chain, as seen in tranylcypromine, is another strategy to create more rigid analogues with potentially different selectivity profiles. wikipedia.org

Hydrazine Group Modification: While the hydrazine moiety is key to the mechanism of irreversible MAO inhibitors, modifications could be explored to develop reversible inhibitors. This could involve replacing the hydrazine with other nitrogen-containing functional groups.

Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems to explore different binding interactions and physicochemical properties.

The development of new MAOIs often focuses on achieving greater selectivity for either MAO-A or MAO-B and on developing reversible inhibitors to improve the safety profile. nih.gov

Development of this compound Analogues as Chemical Probes and Research Tools

Analogues of this compound can be valuable as chemical probes to study the structure and function of their biological targets. For instance, the synthesis of fluorinated analogues is a common strategy in the development of imaging agents, such as those used in positron emission tomography (PET). nih.gov A radiolabeled version of this compound could potentially be used to map the distribution and density of MAO enzymes in the brain.

Furthermore, by systematically altering the structure of this compound and observing the effects on its biological activity, researchers can gain insights into the specific molecular interactions that govern its function. This information is crucial for building accurate pharmacophore models and for the rational design of new therapeutic agents. The synthesis of a library of fluorinated analogues can help to dissect the role of specific fluorine substitutions in target engagement and selectivity. nih.gov

Future Research Directions and Advanced Methodological Integration

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of pharmaceutical compounds is increasingly scrutinized through the lens of green chemistry, which seeks to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com For hydrazine (B178648) derivatives, future research is steering away from conventional methods that often rely on harsh reagents and organic solvents. tandfonline.com

Innovations in this area focus on several key strategies:

Alternative Energy Sources: Microwave-assisted and sonochemical protocols are emerging as efficient alternatives to conventional heating. researchgate.netnih.gov Microwave irradiation, for instance, has been shown to dramatically reduce reaction times for the synthesis of hydrazides from hours to mere seconds or minutes, while also increasing yields. researchgate.net

Solvent-Free and Catalyst-Free Conditions: The development of solvent-free reaction conditions, such as mechanical grinding or the application of high hydrostatic pressure (HHP), represents a significant step forward. mdpi.comnih.gov L-proline, a naturally occurring amino acid, has been used as an effective and biodegradable organocatalyst in solvent-free grinding methods for hydrazide synthesis. mdpi.com Similarly, HHP has enabled the synthesis of hydrazones in nearly quantitative yields without the need for solvents or acid catalysts. nih.gov

Atom Economy: One-pot and multicomponent reactions are being designed to improve atom economy, where a higher proportion of atoms from the reactants are incorporated into the final product, thus reducing waste. acs.orgrsc.org

A comparison of conventional and green synthesis methods for hydrazides highlights the advantages of these innovative approaches.

| Parameter | Conventional Method (Process 1) | Green Method (Process 2) |

| Method | Thermal heating in a solvent | Solvent-free microwave irradiation |

| Reaction Time | 6.0 - 9.0 hours | 60 - 200 seconds |

| Energy Consumption | High (e.g., 0.114 KWh for benzoic hydrazide) | Low (e.g., 0.015 KWh for benzoic hydrazide) |

| Solvent Use | Required | None |

| Yield | 59% - 77% | 81% - 90% |

| Data adapted from a comparative study on hydrazide synthesis. researchgate.net |

These sustainable methodologies not only offer environmental and economic benefits but can also lead to higher purity of the final products. researchgate.net

Exploration of Novel Biochemical Targets and Mechanisms of Action

While (1-(3-Fluorophenyl)ethyl)hydrazine's structure suggests it belongs to the class of monoamine oxidase (MAO) inhibitors, future research will aim to precisely define its activity profile and explore additional biochemical targets. researchgate.netnih.gov

Monoamine Oxidase Inhibition: MAO enzymes are crucial for the metabolism of amine neurotransmitters and exist as two isoforms, MAO-A and MAO-B. mdpi.com These enzymes are well-established targets for treating neuropsychiatric disorders like depression and Parkinson's disease. nih.govnih.gov

| Feature | Monoamine Oxidase A (MAO-A) | Monoamine Oxidase B (MAO-B) |

| Primary Substrates | Serotonin (B10506), Norepinephrine | Phenylethylamine, Benzylamine |

| Shared Substrates | Dopamine (B1211576), Tyramine | Dopamine, Tyramine |

| Selective Inhibitor | Clorgyline | Selegiline (L-deprenyl), Pargyline |

| Therapeutic Target For | Depression, Anxiety Disorders | Parkinson's Disease, Alzheimer's Disease |

| Information compiled from multiple sources. mdpi.comnih.gov |

The mechanism of inhibition by arylalkylhydrazines is often irreversible and mechanism-based. nih.govnih.gov Structural and mechanistic studies on related compounds like phenylethylhydrazine have shown that the inhibition process requires oxygen and involves the enzyme-catalyzed conversion of the hydrazine to a diazene. acs.org This intermediate generates an alkyl radical that covalently binds to the N(5) position of the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inactivation of the enzyme. nih.govacs.org Future studies on this compound will likely aim to confirm this mechanism and determine its selectivity and potency for MAO-A versus MAO-B.

Beyond Monoamine Oxidase: There is growing evidence that MAO inhibitors may possess neuroprotective properties through mechanisms independent of MAO inhibition. nih.gov Furthermore, an unexpected role for MAOs in tumor progression has been reported, suggesting that MAO inhibitors could be repurposed or developed as anticancer agents. mdpi.com Future investigations should explore these novel avenues, examining the compound's effects on other cellular pathways and potential polypharmacology, where a single compound interacts with multiple targets.

Integration of Advanced Computational Approaches with Experimental Research

The synergy between computational modeling and experimental research has become indispensable in modern drug discovery. mdpi.com For a compound like this compound, in silico methods can predict its properties, guide its chemical modification, and elucidate its interactions with biological targets, thereby saving significant time and resources. nih.gov

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com For MAO inhibitors, docking studies can reveal the specific binding modes within the active site of MAO-A or MAO-B, helping to explain inhibitory potency and selectivity. nih.gov

In Silico ADMET Prediction: The pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET) of a drug candidate are critical to its success. mdpi.com Web-based platforms and specialized software can predict these properties from the molecule's structure, allowing for early-stage identification of potentially problematic compounds. mdpi.comthieme-connect.de

Pharmacophore Modeling and QSAR: Ligand-based methods like pharmacophore modeling identify the essential structural features required for biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate chemical structure with biological activity, enabling the prediction of potency for newly designed analogs.

The integration of these tools creates a powerful cycle of design, prediction, synthesis, and testing.

| Computational Tool | Application in Drug Discovery |

| Molecular Docking | Predicts binding affinity and orientation of a ligand to a protein target. mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to study the stability of ligand-protein complexes. acs.org |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity to predict the potency of new analogs. |

| In Silico ADMET Prediction | Predicts pharmacokinetic and toxicity properties of a compound before synthesis. mdpi.comthieme-connect.de |

Development of High-Throughput Screening Assays for Mechanistic Studies

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. While HTS is primarily used for hit identification, these platforms can be adapted for detailed mechanistic studies of compounds like this compound.

Future research will likely involve the development of sophisticated HTS assays to:

Quantify MAO-A vs. MAO-B Selectivity: Assays using specific fluorescent or luminescent substrates for each MAO isoform can be run in parallel to quickly determine the selectivity profile of large numbers of compounds.

Differentiate Inhibition Mechanisms: Kinetic assays can be formatted for HTS to distinguish between reversible, competitive inhibitors and irreversible, time-dependent inhibitors. For example, pre-incubating the enzyme with the inhibitor for various times before adding the substrate can identify mechanism-based inactivators.

Identify Off-Target Effects: Cell-based HTS assays can provide a broader view of a compound's biological effects. By using reporter genes or measuring changes in cell health (e.g., MTT assay), researchers can screen for activity against other targets or identify potential cytotoxicity early in the discovery process. mdpi.com The Seahorse assay, which measures cellular metabolism, has been used to study MAO-B function in cancer cells and could be adapted for screening. mdpi.com

The development of robust and miniaturized HTS assays will be crucial for efficiently exploring the structure-activity relationships of this compound analogs and for uncovering their full therapeutic potential.

| HTS Assay Type | Principle | Application for Mechanistic Studies |

| Fluorescence-Based Assays | Measures the change in fluorescence of a substrate upon enzymatic conversion. | Quantifying enzyme kinetics (Km, Vmax), determining IC50 values, assessing inhibitor selectivity. |

| Luminescence-Based Assays | Measures light produced from a reaction, often by coupling enzyme activity to luciferase. | Highly sensitive detection of enzyme activity; suitable for low enzyme concentrations. |

| Cell-Based Reporter Assays | Measures the activity of a reporter gene (e.g., luciferase, GFP) linked to a specific cellular pathway. | Assessing on-target effects in a cellular context, identifying pathway modulators. |

| Cell Viability/Cytotoxicity Assays (e.g., MTT) | Measures metabolic activity as an indicator of cell health. | Screening for general cytotoxicity and identifying potential off-target liabilities. mdpi.com |

Q & A

Q. What are the standard synthetic routes for preparing (1-(3-fluorophenyl)ethyl)hydrazine and its derivatives?

The compound is typically synthesized via condensation reactions between hydrazine hydrate and fluorophenyl-containing precursors. For example, ethyl 5-(3-fluorophenyl)pyrazole-3-carboxylate reacts with hydrazine hydrate in ethanol under reflux (6 hours) to yield carbohydrazide derivatives . Another method involves refluxing 1-(3-fluorophenyl)ethanone with hydrazine hydrate in methanol, followed by purification via recrystallization . Key parameters include molar ratios (e.g., 1:2 stoichiometry for hydrazine) and solvent selection (ethanol, propan-1-ol) to optimize yield (70–80%) .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Structural validation relies on spectral and analytical techniques:

- IR Spectroscopy : Detect characteristic peaks for NH (3245–3390 cm⁻¹), C=O (1608–1734 cm⁻¹), and aromatic C=C (1438 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.19–7.86 ppm for 3-fluorophenyl groups) and ester/alkyl signals (e.g., OCH₂CH₃ at δ 4.34 ppm) .

- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 61.53% calculated vs. 61.36% observed) .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of fluorophenyl hydrazine derivatives?

- Solvent and Temperature : Prolonged reflux in ethanol (6–8 hours) improves cyclization efficiency for pyrazole intermediates .

- Catalysis : Acidic conditions (e.g., acetic acid) accelerate hydrazone formation in condensation reactions .

- Workup Techniques : Post-reaction cooling and recrystallization from water or ethanol enhance purity (e.g., 80% yield after recrystallization) . Contradictions in yields (e.g., 62–73% in piperidine derivatives) may arise from steric effects of substituents on aryl hydrazines .

Q. How can researchers resolve spectral data contradictions in hydrazine derivatives?

Discrepancies in NMR or IR data often stem from tautomerism or impurities. For example:

- Tautomer Identification : Use ¹⁵N-NMR to distinguish between hydrazine and hydrazone tautomers in pyrazole-carboxylates .

- Cross-Validation : Combine IR (C=O stretch), ¹H NMR (NH coupling), and mass spectrometry (molecular ion peaks) to confirm structural assignments .

- Control Experiments : Compare spectra of intermediates (e.g., ethyl esters) with final products to trace signal shifts .

Q. What role does this compound play in designing bioactive heterocycles?

The compound serves as a precursor for pharmacologically relevant scaffolds:

- Triazole/Thiadiazine Synthesis : React with thiocarbohydrazides or α-bromoacetophenones to form antifungal or α-amylase inhibitors .

- Indole Synthesis : Under Fischer conditions (acid catalysis), it forms indole rings via elimination of ammonia, useful in anticancer drug development .

- Piperidine Hybrids : Coupling with sulfonamides yields protease inhibitors, validated via molecular docking .

Q. How can computational methods enhance the application of this compound in drug discovery?

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing -F groups) with bioactivity (e.g., α-amylase inhibition) .

- Docking Studies : Simulate interactions between hydrazine-derived triazoles and enzyme active sites (e.g., α-amylase PDB: 1PPQ) to prioritize synthesis targets .

- DFT Calculations : Predict tautomeric stability or regioselectivity in cyclization reactions .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- Toxicity : Hydrazine derivatives are mutagenic; use fume hoods and PPE (gloves, lab coats) .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) to prevent oxidation .

- Waste Disposal : Neutralize with dilute HCl before disposal to avoid exothermic decomposition .

Q. How to analyze reaction mechanisms involving fluorophenyl hydrazines?

- Kinetic Studies : Monitor reaction progress via TLC (petroleum ether:ethyl acetate = 70:30) .

- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track N-N bond cleavage in indole synthesis .

- Side Product Analysis : Characterize byproducts (e.g., phenylhydrazones) via HPLC-MS to refine mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |